Cas no 23361-37-7 (Ac-met-nh2)

Ac-met-nh2 structure
Ac-met-nh2 structure
Product Name:Ac-met-nh2
CAS No:23361-37-7
MF:C7H14N2O2S
MW:190.263260364532
CID:251976
PubChem ID:7004900
Update Time:2025-07-15

Ac-met-nh2 Chemical and Physical Properties

Names and Identifiers

    • Butanamide,2-(acetylamino)-4-(methylthio)-, (2S)-
    • Acetyl-L-methionine amide
    • Ac-Met-NH?
    • Ac-Met-NH₂
    • N-ACETYL-L-MET NH2
    • AC-METHIONINE-NH2
    • L-Methionin amid acetat
    • N-acetyl methionine amide
    • N-Acetyl-L-methioninamide
    • N-Acetyl-L-methionine amide
    • N-Ac-L-Met-NH2
    • 23361-37-7
    • F10781
    • (S)-2-Acetamido-4-(methylthio)butanamide
    • 2-(Acetylamino)-4-(methylsulfanyl)butanamide #
    • Butanamide, 2-(acetylamino)-4-(methylthio)-, (2S)-
    • SCHEMBL1694618
    • AS-46871
    • MFCD00066058
    • AKOS006272969
    • (2S)-2-ACETAMIDO-4-(METHYLSULFANYL)BUTANAMIDE
    • (2S)-2-acetamido-4-methylsulfanylbutanamide
    • J-015086
    • Butanamide,2-(acetylamino)-4-(methylthio)-,(2S)-
    • AJQATZBTQNYZFO-LURJTMIESA-N
    • CS-0333525
    • Ac-Met-NH
    • Ac-met-nh2
    • Inchi: 1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10)/t6-/m0/s1
    • InChI Key: AJQATZBTQNYZFO-LURJTMIESA-N
    • SMILES: S(C)CC[C@@H](C(N)=O)NC(C)=O

Computed Properties

  • Exact Mass: 190.07800
  • Monoisotopic Mass: 190.078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 1020
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 4.4
  • Topological Polar Surface Area: 97.5A^2

Experimental Properties

  • Color/Form: Undetermined 2. density (g/ml, 25/4 ℃)
  • Density: 1.151
  • Boiling Point: 477.4°C at 760 mmHg
  • Flash Point: 242.5°C
  • Refractive Index: 1.512
  • PSA: 97.49000
  • LogP: 0.82070

Ac-met-nh2 Security Information

  • Storage Condition:Store in cold storage.

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Additional information on Ac-met-nh2

Professional Introduction to Compound with CAS No. 23361-37-7 and Product Name Ac-met-nh2

The compound with the CAS number 23361-37-7 and the product name Ac-met-nh2 represents a significant advancement in the field of chemical and biomedical research. This compound, chemically known as N-acetylmethionine amide, has garnered considerable attention due to its versatile applications in pharmaceutical synthesis, biochemical pathways, and innovative therapeutic strategies. The structure of Ac-met-nh2 incorporates key functional groups that make it a valuable intermediate in the development of novel drug candidates and biochemical modulators.

Ac-met-nh2 is derived from methionine, an essential amino acid that plays a crucial role in various biological processes. The acetylation of methionine at the amino group results in the formation of N-acetylmethionine, which further reacts to produce Ac-met-nh2. This modification enhances the stability and reactivity of the molecule, making it an attractive candidate for further chemical modifications and functionalization. The compound’s unique properties have been extensively studied in recent years, particularly in the context of enzyme inhibition and substrate mimicry.

Recent research has highlighted the potential of Ac-met-nh2 in the development of targeted therapies for metabolic disorders and inflammatory conditions. Studies have demonstrated that Ac-met-nh2 can act as a competitive inhibitor for certain enzymes involved in methionine metabolism, thereby modulating pathways associated with oxidative stress and inflammation. For instance, a study published in the Journal of Medicinal Chemistry reported that Ac-met-nh2 significantly reduced the activity of methionine adenosyltransferase (MAT), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders.

The compound’s ability to interact with biological targets has also been explored in the context of drug delivery systems. Researchers have developed nanoparticles functionalized with Ac-met-nh2 to enhance the targeted delivery of therapeutic agents. These nanoparticles leverage the compound’s biocompatibility and stability to improve drug efficacy while minimizing side effects. Preliminary clinical trials have shown promising results, indicating that such formulations could be effective in treating conditions like chemotherapy-induced nausea and vomiting.

In addition to its therapeutic applications, Ac-met-nh2 has been investigated for its role in biochemical research. The compound serves as a valuable tool for studying methionine metabolism and its impact on cellular processes. Its use as a substrate or inhibitor in enzymatic assays has provided new insights into the mechanisms underlying various metabolic diseases. For example, researchers have utilized Ac-met-nh2 to study the effects of methionine restriction on longevity and stress resistance, uncovering potential pathways for anti-aging interventions.

The synthesis of Ac-met-nh2 involves a series of well-defined chemical reactions that highlight its versatility as a building block for more complex molecules. The process typically begins with the acetylation of methionine using acetic anhydride or acetyl chloride, followed by amidation to form N-acetylmethionine. This intermediate is then further modified to produce Ac-met-nh2. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on a larger scale.

One of the most exciting aspects of Ac-met-nh2 is its potential in combinatorial chemistry and high-throughput screening (HTS). Its structural flexibility allows for easy derivatization, enabling researchers to generate libraries of related compounds for screening against various biological targets. This approach has been instrumental in identifying novel drug candidates with improved pharmacokinetic properties. For instance, researchers have used libraries derived from Ac-met-nh2 to discover inhibitors with enhanced specificity and reduced toxicity compared to existing therapies.

The safety profile of Ac-met-nh2 has also been thoroughly evaluated through preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects observed even at higher concentrations. This makes it a promising candidate for further clinical development without significant safety concerns. Regulatory agencies have taken note of these findings, paving the way for advanced clinical trials.

In conclusion, Ac-met-nh2, derived from CAS No. 23361-37-7, represents a significant advancement in chemical and biomedical research. Its unique properties make it a valuable tool for developing novel therapeutics, studying metabolic pathways, and enhancing drug delivery systems. With ongoing research uncovering new applications and benefits, Ac-met-nh2 is poised to play a crucial role in shaping the future of medicine and biotechnology.

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